tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is characterized by the presence of tert-butyl, bromo, chloro, and methyl substituents on the indazole ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes under acidic conditions.
Introduction of Substituents: The bromo, chloro, and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced through esterification reactions involving tert-butyl alcohol and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination and Chlorination: Bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light.
Esterification: tert-Butyl alcohol and carboxylic acid derivatives in the presence of acid catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: New derivatives with different substituents replacing the bromo or chloro groups.
Oxidation/Reduction Products: Compounds with altered oxidation states of the substituents.
Hydrolysis Products: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The presence of the indazole core allows it to bind to various enzymes and receptors, modulating their activity . The substituents on the indazole ring can influence its binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-bromo-3-methyl-1H-indazole-1-carboxylate: Lacks the chloro substituent.
tert-Butyl 6-chloro-3-methyl-1H-indazole-1-carboxylate: Lacks the bromo substituent.
tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate: Lacks the methyl substituent.
Uniqueness
The unique combination of bromo, chloro, and methyl substituents on the indazole ring of tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H14BrClN2O2 |
---|---|
Molekulargewicht |
345.62 g/mol |
IUPAC-Name |
tert-butyl 4-bromo-6-chloro-3-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-7-11-9(14)5-8(15)6-10(11)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
GKBPCYYXETVPSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.